(2E)-3-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide
Description
Properties
Molecular Formula |
C20H18ClN3O2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C20H18ClN3O2/c1-14-19(20(26)24(23(14)2)17-6-4-3-5-7-17)22-18(25)13-10-15-8-11-16(21)12-9-15/h3-13H,1-2H3,(H,22,25)/b13-10+ |
InChI Key |
UMKZDCLBSUSUHT-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Method
A classic route involves reacting 4-chlorobenzaldehyde with a diketone (e.g., pentanedione) and hydrazine hydrate under acidic or basic conditions. For example:
-
Reagents : 4-Chlorobenzaldehyde, hydrazine hydrate, 2,4-pentanedione.
-
Conditions : Ethanol, reflux, 6–12 hours.
-
Mechanism : Nucleophilic attack of hydrazine on the aldehyde, followed by cyclization with the diketone.
Example from Literature (Jensen’s Method):
| Component | Quantity | Role |
|---|---|---|
| 4-Chlorobenzaldehyde | 1.0 equiv | Electrophilic aldehyde |
| 2,4-Pentanedione | 1.1 equiv | Diketone |
| Hydrazine hydrate | 1.0 equiv | Hydrazine source |
| Ethanol | Solvent | Reaction medium |
Yield : ~85% (after crystallization).
Preparation of the Enamide Acylating Agent
The (2E)-3-(4-chlorophenyl)prop-2-enamide moiety is synthesized via Knoevenagel condensation or Claisen-Schmidt reactions.
Knoevenagel Condensation
This method forms the α,β-unsaturated amide with trans (E) stereochemistry.
Reactants :
-
4-Chlorobenzaldehyde
-
Malonamide (e.g., dimethylmalonamide).
-
Base : Piperidine or DBU.
Conditions :
-
Solvent : Ethanol or DMF.
-
Temperature : 80–100°C.
-
Time : 4–6 hours.
Mechanism :
-
Deprotonation of malonamide by base.
-
Nucleophilic attack on aldehyde to form enolate.
-
Elimination of water to yield the trans-alkene.
Example :
| Component | Quantity | Role |
|---|---|---|
| 4-Chlorobenzaldehyde | 1.2 equiv | Aldehyde |
| Dimethylmalonamide | 1.0 equiv | Active methylene compound |
| Piperidine | 0.1 equiv | Base |
| Ethanol | Solvent | Reaction medium |
Coupling Reactions to Form the Target Compound
The pyrazolone intermediate is coupled with the enamide acylating agent.
Amide Bond Formation
The NH group of the pyrazolone reacts with an acyl chloride derived from the enamide.
Procedure :
-
Activation : Convert the enamide’s carboxylic acid to an acyl chloride using SOCl₂ or PCl₅.
-
Coupling : React the acyl chloride with the pyrazolone in the presence of a base (e.g., DIPEA).
Conditions :
-
Solvent : Dichloromethane or THF.
-
Temperature : 0–25°C.
-
Time : 2–4 hours.
Example :
| Component | Quantity | Role |
|---|---|---|
| Pyrazolone intermediate | 1.0 equiv | Amine nucleophile |
| Enamide acyl chloride | 1.1 equiv | Electrophile |
| DIPEA | 1.0 equiv | Base |
| DCM | Solvent | Reaction medium |
Analytical Characterization
Key data for validation include NMR, HRMS, and IR spectroscopy.
NMR Spectroscopy
1H NMR (DMSO-d6) :
-
δ 7.89–7.87 (m, 2H) : Aromatic protons (4-chlorophenyl).
-
δ 4.26–4.16 (m, 2H) : Morpholine CH₂ (if present).
-
δ 3.84 (br. s, 2H) : Pyrazolone NH (exchangeable with D₂O).
13C NMR (DMSO-d6) :
-
δ 200.0 : Carbonyl (C=O).
-
δ 194.3 : Thioxo group (if present).
HRMS (ESI) :
Multicomponent Reactions (MCRs)
A one-pot synthesis involving the pyrazolone, 4-chlorobenzaldehyde, and an active methylene compound (e.g., malonamide) under basic conditions.
Advantages :
-
Simplified purification.
-
Reduced step count.
Limitations :
-
Lower yields (<50%) due to competing side reactions.
Cross-Coupling Reactions
Palladium-catalyzed coupling of a halogenated pyrazolone with a vinylboronic ester to form the enamide.
Example :
| Component | Quantity | Role |
|---|---|---|
| Halogenated pyrazolone | 1.0 equiv | Electrophile |
| Vinylboronic ester | 1.1 equiv | Nucleophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| Base (K₂CO₃) | 2.0 equiv | Base |
Challenges and Optimization
-
Stereochemical Control : Ensuring E-configuration requires careful selection of reaction conditions (e.g., Knoevenagel vs. Wittig).
-
Solubility : Pyrazolones may precipitate in non-polar solvents; use DMF or DMSO for homogeneous reactions.
-
Purification : Column chromatography (SiO₂, PE/EtOAc) is critical to remove unreacted starting materials.
Summary Table: Key Reaction Pathways
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its structural similarity to certain biological molecules.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for anti-inflammatory or anticancer drugs.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its chemical reactivity.
Polymer Science: Incorporation into polymers to modify their properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The chlorophenyl group and the pyrazole ring are key functional groups that facilitate binding to these targets. The mechanism often involves inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and its analogs:
Key Observations:
Substituent Effects: Electron-withdrawing groups: The nitro group in ’s compound significantly increases electrophilicity compared to chloro substituents . Cyano group: Present in and , this group enhances conjugation and may influence electronic transitions or stability.
Hydrogen Bonding and Crystal Packing :
- The target compound’s amide and pyrazolone carbonyl groups facilitate hydrogen bonding, akin to the triazole-thione in , which forms hexamers via N–H···O/S interactions .
- Graph set analysis () suggests such motifs dictate crystal packing and solubility .
Thermal Properties :
Pharmacological Implications
While direct bioactivity data are absent in the evidence, structural trends suggest:
- Pyrazolone Core : Common in anti-inflammatory agents (e.g., antipyrine), substitutions here may modulate target affinity or metabolic stability.
- Cyanated Analogs: The cyano group in and could act as a hydrogen-bond acceptor, influencing receptor interactions .
Biological Activity
The compound (2E)-3-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide is a notable pyrazole derivative with potential therapeutic applications. Its unique structural features, including a chlorophenyl group and a substituted pyrazole moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on existing research and provides insights into its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 367.8 g/mol. The structure can be represented as follows:
This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may also possess these properties due to its structural analogies with known anticancer agents.
Anti-inflammatory Effects
Studies have demonstrated that certain pyrazole derivatives possess anti-inflammatory activity. The presence of the chlorophenyl group in this compound may enhance its interaction with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
Antimicrobial Properties
Antimicrobial activity has been reported for related pyrazole compounds. The unique combination of substituents in (2E)-3-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide suggests that it could also exhibit antibacterial and antifungal effects .
Structure-Activity Relationship (SAR)
The structure of (2E)-3-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide allows for specific interactions with biological targets. The SAR analysis indicates that modifications in the pyrazole ring or substituents can significantly alter its biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazole A | Similar pyrazole core | Anticancer |
| Pyrazole B | Halogen substituents | Anti-inflammatory |
| Pyrazole C | Different substitutions | Antimicrobial |
The unique combination of substituents may enhance selectivity and potency against specific biological targets compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
- Anticancer Studies : A study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential role for (2E)-3-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyll - 2,3-dihydro - 1H-pyrazol - 4 - yl)prop - 2 - enamide in cancer therapy.
- Anti-inflammatory Mechanisms : Another investigation highlighted the anti-inflammatory effects of similar compounds through inhibition of NF-kB signaling pathways .
- Antimicrobial Efficacy : Research on structurally related compounds revealed promising antimicrobial activities against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What is the recommended method for synthesizing this compound?
The compound can be synthesized via a coupling reaction using 2,4-dichlorophenylacetic acid and 4-aminoantipyrine (1:1 molar ratio) in dichloromethane. The reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) as a coupling agent and triethylamine as a base. After stirring at 273 K for 3 hours, the product is extracted with dichloromethane, washed with NaHCO₃, and crystallized via slow evaporation .
Q. How is the structure of this compound characterized experimentally?
Structural confirmation involves:
- ¹H NMR spectroscopy : Peaks at δ 13.30 (amide NH), 7.58–7.42 (aromatic protons), and 11.20–10.10 (amine/imine NH) resolve tautomeric forms .
- X-ray crystallography : Reveals planar amide groups, dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazole rings), and N–H⋯O hydrogen-bonded dimers (R₂²(10) motif) .
Advanced Research Questions
Q. How can researchers resolve contradictions in tautomeric equilibrium observed in this compound?
The coexistence of amine and imine forms (50:50 ratio) can be analyzed using:
- Variable-temperature (VT) NMR : Monitors chemical shift changes with temperature to identify dominant tautomers .
- Computational modeling : Density Functional Theory (DFT) calculates relative stability of tautomers and predicts spectroscopic profiles .
Q. What experimental strategies optimize biological activity through structural modifications?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance binding to cyclooxygenase (COX) enzymes, as seen in structurally similar anti-inflammatory agents .
- Hybridization : Attach coumarin or thiadiazole moieties to exploit synergistic effects, improving solubility and target selectivity .
Q. How do intermolecular interactions influence crystallographic packing?
- Hydrogen bonding : N–H⋯O interactions form dimers, stabilizing the crystal lattice.
- Steric effects : Dihedral angles (e.g., 80.70° between amide and dichlorophenyl groups) arise from steric repulsion, affecting molecular conformation .
- π-π stacking : Aromatic rings align with interplanar distances of 3.5–4.0 Å, contributing to packing efficiency .
Methodological Challenges and Solutions
Q. How to address low yields in coupling reactions during synthesis?
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate EDC.HCl-mediated amide bond formation.
- Solvent selection : Replace dichloromethane with DMF for polar intermediates, improving reagent solubility .
Q. What analytical techniques differentiate isomeric impurities in the final product?
- HPLC-MS : Pair reverse-phase chromatography with high-resolution mass spectrometry to separate and identify E/Z isomers.
- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm stereochemistry and rule out side products .
Biological and Mechanistic Insights
Q. What is the hypothesized mechanism of anti-inflammatory activity?
Structural analogs inhibit COX-1/COX-2 by binding to the arachidonic acid pocket via hydrophobic interactions (chlorophenyl group) and hydrogen bonding (amide NH to Tyr-355). Dose-dependent assays (IC₅₀ = 1.2–3.8 μM) validate COX-2 selectivity .
Q. How does the compound’s logP affect pharmacokinetics?
- Calculated logP (3.1) : Indicates moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance.
- Derivatization : Adding sulfonamide groups (logP reduction to 2.3) enhances aqueous solubility for intravenous delivery .
Data Reproducibility and Validation
Q. How to ensure reproducibility in crystallographic data?
- CCDC deposition : Reference CIF files (e.g., CCDC 928305) for unit cell parameters (a=8.21 Å, b=10.98 Å, c=15.43 Å) and refinement details (R factor <0.064) .
- Rigorous refinement : Apply SHELXL with isotropic displacement parameters for non-H atoms and riding models for H-atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
